molecular formula C16H14N4O2S B5876015 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B5876015
M. Wt: 326.4 g/mol
InChI Key: VQJVOMLRFLWVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism or cell. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and target organism or cell. In cancer cells, it has been shown to induce apoptosis or programmed cell death. In bacteria and fungi, it has been shown to inhibit cell growth and reproduction. In plants, it has been shown to inhibit photosynthesis and other metabolic processes.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is its broad-spectrum activity against different types of organisms and cells. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain applications. It also requires further research to fully understand its mechanism of action and optimize its activity.

Future Directions

There are several future directions for research on 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole. One direction is to optimize its activity and reduce its toxicity for use in various applications. Another direction is to investigate its potential applications in other fields of science, such as environmental science and energy science. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved by using various methods. One of the most commonly used methods is the reaction of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a suitable period of time. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and antifungal activities. In agricultural chemistry, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential applications in the development of organic electronic devices.

Properties

IUPAC Name

3-benzylsulfanyl-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-19-15(13-7-9-14(10-8-13)20(21)22)17-18-16(19)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJVOMLRFLWVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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